1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol
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Overview
Description
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 5-bromo-2-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-bromo-2-chlorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require a solvent such as diethyl ether and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclopropane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane (solvent)
Reduction: LiAlH4, tetrahydrofuran (solvent)
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (solvent)
Major Products Formed
Oxidation: 1-(5-Bromo-2-chlorophenyl)cyclopropanone
Reduction: 1-(5-Bromo-2-chlorophenyl)cyclopropane
Substitution: Various substituted cyclopropanols depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol: Similar structure but with different substitution pattern on the phenyl ring.
Cyclopropanamine, 1-(5-bromo-2-pyrimidinyl)-, hydrochloride: Contains a cyclopropane ring but with a pyrimidinyl group instead of a phenyl group.
Uniqueness
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
NFAVBIVVAPVVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
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